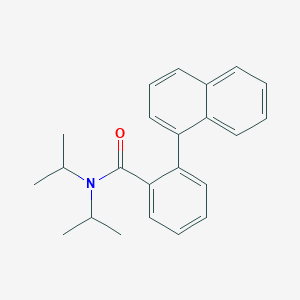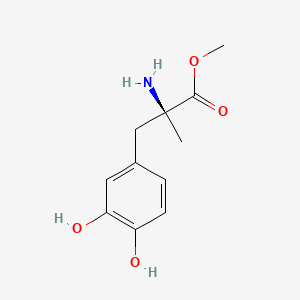
3'-Anhydro Ezetimibe Alcohol Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Anhydro Ezetimibe Alcohol Impurity: is a chemical compound associated with Ezetimibe, a medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine . This impurity is formed during the synthesis or degradation of Ezetimibe and is important for understanding the purity and stability of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Anhydro Ezetimibe Alcohol Impurity involves the origin, synthesis, and characterization of three impurities of Ezetimibe. The impurity was identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. The preparation typically involves high-performance liquid chromatography (HPLC) for isolation and purification .
Industrial Production Methods: . The focus is on ensuring that the levels of this impurity are within acceptable limits to guarantee the safety and efficacy of the drug.
Chemical Reactions Analysis
Types of Reactions: 3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for alkaline degradation and various organic solvents for extraction and purification . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from these reactions include various degradation products that are analyzed using techniques such as LC-MS, 1H and 13C NMR, and IR spectroscopy .
Scientific Research Applications
3’-Anhydro Ezetimibe Alcohol Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in impurity profiling to ensure the quality and stability of Ezetimibe . Additionally, it is studied for its potential effects on cholesterol absorption and its role in the overall efficacy of Ezetimibe .
Mechanism of Action
The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe works by selectively inhibiting the absorption of cholesterol and phytosterols in the small intestine . The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with this pathway, Ezetimibe reduces the delivery of intestinal cholesterol to the liver . The impurity itself may not have a distinct mechanism of action but is important for understanding the overall stability and efficacy of the parent drug.
Comparison with Similar Compounds
- Ezetimibe Benzoyl Impurity
- Ezetimibe Desfluoro benzene Analog
- Ezetimibe 3-Dehydroxy Impurity
- Ezetimibe (SSR) Isomer
- Ezetimibe Desfluro Impurity B
- Ezetimibe M-Fluoroaniline analog
- Ezetimibe Impurity 6
- Ezetimibe SRR Impurity
- Ezetimibe Ketone Impurity
- Ezetimibe Diol Impurity
Uniqueness: 3’-Anhydro Ezetimibe Alcohol Impurity is unique due to its specific structural characteristics and its formation during the synthesis or degradation of Ezetimibe . Its presence and levels are critical for ensuring the quality and stability of the drug, making it a significant compound in pharmaceutical research and development.
Properties
CAS No. |
1374250-07-3 |
|---|---|
Molecular Formula |
C₂₄H₂₃F₂NO₂ |
Molecular Weight |
395.44 |
Synonyms |
(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)


